N-[(2,3-dimethoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-9-23-19(25)18-14(8-10-28-18)22-20(23)29-12-16(24)21-11-13-6-5-7-15(26-2)17(13)27-3/h5-8,10H,4,9,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRLAUVKACQQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 433.5 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound may exhibit antitumor and antimicrobial properties. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.
- Antitumor Activity : Preliminary studies have shown that compounds similar to N-[(2,3-dimethoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt and MAPK signaling cascades.
- Antimicrobial Properties : The thienopyrimidine moiety is known for its antimicrobial activity. Research suggests that this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry evaluated a related thienopyrimidine derivative and found significant cytotoxicity against various cancer cell lines, particularly breast and lung cancer cells .
- Antimicrobial Study : An investigation into the antimicrobial efficacy of thienopyrimidine derivatives indicated that they possess broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
In Vitro Studies
In vitro analyses have demonstrated that this compound exhibits a dose-dependent response in inhibiting cell proliferation in cancer cell lines. The compound's IC50 values were reported to be in the low micromolar range, indicating potent activity .
In Vivo Studies
Animal model studies are necessary to confirm the efficacy observed in vitro. Initial results from rodent models suggest that administration of this compound leads to reduced tumor growth rates and improved survival outcomes when compared to control groups .
Toxicity Profile
Safety assessments indicate that while the compound shows promising biological activity, further research is needed to evaluate its toxicity profile comprehensively. Early toxicity studies suggest a favorable safety margin; however, detailed pharmacokinetic studies are recommended .
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to N-[(2,3-dimethoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties.
Mechanism of Action :
- Inhibition of Cell Proliferation : In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study : A study on leukemia cell lines demonstrated that this compound could reduce cell viability significantly at low concentrations (IC50 values ranging from 0.5 to 1.5 µM), indicating its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The thienopyrimidine derivatives have also been noted for their antimicrobial properties.
Mechanism of Action :
- Disruption of Cellular Processes : These compounds can disrupt essential cellular processes in bacteria and fungi.
Case Study : Research has shown that similar thienopyrimidine derivatives exhibit activity against resistant bacterial strains with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; IC50 values between 0.5 - 1.5 µM |
| Antimicrobial | Effective against resistant bacterial strains; MIC values lower than antibiotics |
Synthetic Routes and Research Insights
The synthesis of this compound can be achieved through various methodologies that leverage its structural components for targeted activity.
Feasible Synthetic Routes
- One-Pot Synthesis : Utilizing multi-component reactions to streamline the synthesis process.
- Retrosynthesis Planning : Employing AI-driven tools to predict viable synthetic pathways based on existing chemical databases.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing the thieno[3,2-d]pyrimidin-2-yl core for this compound, and how can reaction conditions be optimized?
- The synthesis begins with cyclization of thiophene and pyrimidine precursors under acidic or basic conditions. Key steps include:
- Core formation : Cyclization using reagents like potassium carbonate in ethanol at 80–100°C to form the fused thienopyrimidine ring .
- Substituent introduction : Sequential alkylation (e.g., propyl group) and sulfanyl-acetamide coupling via nucleophilic substitution. Polar solvents (DMF, ethanol) and controlled temperatures (60–80°C) improve yields .
- Purity control : TLC monitoring and recrystallization in ethanol/water mixtures .
- Optimization table :
| Step | Solvent | Temp (°C) | Catalyst | Yield Range |
|---|---|---|---|---|
| Cyclization | Ethanol | 80–100 | K₂CO₃ | 65–75% |
| Sulfanyl coupling | DMF | 60 | Triethylamine | 70–85% |
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves aromatic protons (δ 7.2–8.5 ppm for thienopyrimidine) and methyl/methylene groups (δ 1.2–4.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ ~500–550 m/z) .
- HPLC-PDA : Purity >95% achievable with C18 columns and acetonitrile/water gradients .
Q. How do substituent variations (e.g., propyl vs. methyl groups) impact solubility and reactivity?
- Solubility : Propyl groups enhance lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability .
- Reactivity : Bulky substituents (e.g., 2,3-dimethoxyphenyl) sterically hinder sulfanyl-acetamide coupling, requiring longer reaction times .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in sulfanyl group reactivity under varying pH conditions?
- The sulfanyl group (-S-) undergoes pH-dependent tautomerization:
- Acidic conditions : Protonation stabilizes thione tautomers, favoring nucleophilic substitution .
- Basic conditions : Deprotonation promotes thiolate formation, enhancing oxidation susceptibility (e.g., to sulfoxides) .
- Contradiction resolution : Conflicting literature reports on reaction rates may arise from solvent polarity (e.g., DMSO vs. ethanol) altering tautomer equilibrium .
Q. How can computational modeling predict bioactivity against kinase targets, and what validation methods are recommended?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with pyrimidine-N and hydrophobic contacts with propyl/dimethoxyphenyl groups .
- Validation :
- In vitro kinase assays : Measure IC50 values using recombinant kinases (e.g., EGFR, VEGFR2) .
- SAR analysis : Compare predicted vs. experimental IC50 for derivatives with varied substituents .
Q. What strategies resolve discrepancies in reported biological activity for structurally analogous compounds?
- Data contradiction analysis :
| Factor | Impact | Resolution Strategy |
|---|---|---|
| Substituent position | Meta vs. para substituents alter steric/electronic profiles | Synthesize positional isomers and compare bioactivity |
| Assay variability | Cell line differences (e.g., HEK293 vs. HeLa) | Standardize assays using isogenic cell lines |
- Case study : Analogues with 3,5-dimethylphenyl groups show 10-fold higher potency than 2,3-dimethylphenyl variants due to improved target fit .
Methodological Guidance
Designing a scalable synthesis protocol for gram-scale production:
- Continuous flow reactors : Improve yield (85–90%) and reduce side products via precise temperature/residence time control .
- Workup : Liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc) .
Troubleshooting low yields in sulfanyl-acetamide coupling:
- Common issues :
- Moisture-sensitive intermediates: Use anhydrous solvents and inert atmosphere .
- Competing side reactions: Add catalytic iodine (0.1 eq) to suppress disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
